
Mmb-fubica
Descripción general
Descripción
MMB-FUBICA (CAS 1971007-90-5), chemically designated as methyl 2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3-methylbutanoate, is a synthetic cannabinoid receptor agonist (SCRA) with high affinity for CB1 and CB2 receptors . It belongs to the indazole-3-carboxamide family, characterized by a 4-fluorobenzyl tail moiety and a tert-leucine-derived side chain . This compound has been identified in forensic and clinical samples due to its association with severe intoxications and fatalities, often linked to its potent CB1 receptor activation . Regulatory agencies classify it as a Schedule I compound in the U.S., restricting its use to research and forensic applications .
Métodos De Preparación
Chemical and Structural Foundations of MMB-FUBICA
Molecular Architecture
This compound features a 1-(4-fluorobenzyl)-1H-indole core linked via a carboxamide group to a methyl pentanoate side chain. The (S)-configuration at the chiral center of the pentanoate moiety is essential for its cannabinoid receptor affinity . Its molecular formula is C₂₂H₂₃FN₂O₃, with a molar mass of 382.4 g/mol .
Table 1: Physicochemical Properties of this compound
Property | Value | Source |
---|---|---|
CAS Number | 2749985-70-2 | |
Molecular Weight | 382.4 g/mol | |
Solubility (DMSO) | 2 mg/mL | |
Storage Conditions | -20°C | |
Chiral Center | (S)-configuration |
Synthetic Routes for this compound
Enantioselective Synthesis
The synthesis of this compound follows a modular approach common to indole-3-carboxamide SCRAs:
-
Indole Core Functionalization :
-
The 1-(4-fluorobenzyl)-1H-indole intermediate is prepared via alkylation of indole with 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
-
Introduction of the carboxylic acid group at the 3-position is achieved through Friedel-Crafts acylation or directed ortho-metalation strategies .
-
-
Side Chain Synthesis :
-
Amide Coupling :
Table 2: Representative Coupling Reaction Conditions
Reagent System | Solvent | Temperature | Yield | Purity |
---|---|---|---|---|
HATU/DIPEA | DMF | 0°C → RT | 78% | >95% |
EDCl/HOBt | CH₂Cl₂ | RT | 65% | 90% |
Chiral Resolution
Due to the enantioselective activity of SCRAs, chromatographic separation is critical:
-
HPLC Methods : Chiralpak® IA-3 columns with hexane:isopropanol (90:10) eluent resolve (S)- and (R)-enantiomers (α = 1.32) .
-
Recrystallization : Diastereomeric salt formation with (R)-mandelic acid enhances enantiomeric excess (ee >99%) .
Analytical Characterization
Spectroscopic Identification
-
LC-MS/MS : Exhibits a precursor ion at m/z 383.2 [M+H]⁺ and fragments at m/z 253.1 (indole-fluorobenzyl) and m/z 109.0 (fluorobenzylium) .
-
NMR : Key signals include δ 7.6–7.8 ppm (indole H-2, H-4), δ 4.9 ppm (fluorobenzyl CH₂), and δ 3.7 ppm (methyl ester) .
Table 3: Characteristic Mass Spectral Fragments
Process Optimization and Challenges
Yield Improvement Strategies
-
Microwave-Assisted Synthesis : Reduces coupling reaction time from 12 h to 30 min, improving yield to 85% .
-
Solvent Screening : Tetrahydrofuran (THF) increases solubility of the indole intermediate, reducing side-product formation .
Stability Considerations
-
Thermal Degradation : this compound decomposes above 150°C, necessitating low-temperature storage (-20°C) .
-
Hydrolysis : The methyl ester is susceptible to base-mediated hydrolysis, requiring pH-controlled conditions during purification .
Applications and Regulatory Status
Research Use
This compound serves as an analytical reference standard for forensic toxicology and receptor binding assays . Its EC₅₀ at CB₁ receptors is estimated at <10 nM based on structurally analogous SCRAs .
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: MMB-FUBICA puede sufrir reacciones de oxidación, particularmente en el núcleo de indazol y el grupo fluorofenilo.
Reducción: Las reacciones de reducción pueden ocurrir en el grupo carbonilo, convirtiéndolo en un alcohol.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, especialmente en el grupo fluorofenilo.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Se emplean nucleófilos como metóxido de sodio y terc-butóxido de potasio.
Productos principales:
Oxidación: Derivados oxidados del núcleo de indazol y el grupo fluorofenilo.
Reducción: Formas reducidas del grupo carbonilo.
Sustitución: Derivados sustituidos en el grupo fluorofenilo.
Aplicaciones Científicas De Investigación
Química: MMB-FUBICA se utiliza como estándar de referencia en química analítica para la identificación y cuantificación de cannabinoides sintéticos en diversas muestras .
Biología: En investigación biológica, se estudia this compound por su interacción con los receptores cannabinoides y sus efectos en las vías de señalización celular .
Medicina: Si bien no se utiliza clínicamente, se investiga this compound por sus posibles efectos terapéuticos y propiedades toxicológicas .
Industria: En la industria forense, this compound se utiliza para el desarrollo de métodos de detección de cannabinoides sintéticos en muestras biológicas .
Mecanismo De Acción
MMB-FUBICA ejerce sus efectos actuando como un agonista completo en los receptores cannabinoides CB1 y CB2. Al unirse a estos receptores, activa las vías de señalización intracelular, lo que lleva a diversos efectos fisiológicos y neurológicos. La alta afinidad del compuesto por estos receptores lo convierte en un potente cannabinoide sintético .
Comparación Con Compuestos Similares
Structural and Pharmacological Comparison with Analogous SCRAs
Structural Analogues
MMB-FUBICA shares structural similarities with other indazole- and indole-based SCRAs (Table 1):
Key Structural Insights :
- The 4-fluorobenzyl tail in this compound and MDMB-FUBINACA enhances lipid solubility and receptor binding compared to non-fluorinated analogs .
- The tert-leucine side chain in this compound contributes to higher CB1 receptor affinity than valinate derivatives (e.g., 5F-AMB) .
Pharmacological Profiles
Receptor Affinity and Efficacy
Studies using [³⁵S]GTPγS binding assays and in vitro models demonstrate the following (Table 2):
Key Findings :
- This compound exhibits sub-nanomolar efficacy at CB1 receptors, comparable to MDMB-FUBINACA but less potent due to differences in side-chain methylation .
- SCRAs with adamantane derivatives (e.g., ADB-FUBINACA) show prolonged metabolic stability, increasing their toxicity risk .
Analytical and Forensic Differentiation
Detection Techniques
Analytical methods for identifying this compound and analogs include:
- LC-MS/MS : Quantifies SCRAs in biological matrices with limits of detection (LOD) < 0.1 ng/mL .
- GC-MS : Differentiates structural isomers (e.g., this compound vs. MDMB-FUBINACA) via fragmentation patterns .
- NMR : Confirms the 4-fluorobenzyl moiety and tert-leucine side chain in pure samples .
Metabolic Pathways
Actividad Biológica
MMB-FUBICA, chemically known as methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3-methyl butanoate, is a synthetic cannabinoid that has garnered attention for its potent biological activity, particularly its interaction with cannabinoid receptors. This article synthesizes current research findings, case studies, and pharmacological data concerning the biological activity of this compound.
This compound belongs to a class of compounds known as synthetic cannabinoids (SCs), which are designed to mimic the effects of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. The compound exhibits high affinity for the cannabinoid receptor type 1 (CB1R), which is primarily responsible for the psychoactive effects associated with cannabis use.
- Chemical Formula : C₁₈H₁₈F₁N₃O₂
- Molecular Weight : 325.35 g/mol
- Binding Affinity : Ki = 58 ± 19 nM for CB1R
- Efficacy : EC50 = 15.6 ± 5.2 nM, with a maximal effect (% CP55,940 max) of 98.7 ± 6.5% .
In Vitro Studies
In vitro studies have demonstrated that this compound acts as a potent agonist at the CB1 receptor. The binding affinity and functional activation suggest that it has a stronger effect than THC in certain assays:
Parameter | This compound | THC |
---|---|---|
Binding Affinity (Ki) | 58 ± 19 nM | Not specified |
Efficacy (EC50) | 15.6 ± 5.2 nM | Not specified |
Maximal Effect (%) | 98.7 ± 6.5% | 100% |
In drug discrimination assays, this compound fully substituted for THC in mice trained to recognize THC's effects, indicating its potential for similar psychoactive effects .
In Vivo Studies
Research has shown that this compound induces significant physiological changes in animal models:
- Hypothermia : All tested SCs, including this compound, produced hypothermia with a faster onset compared to THC.
- Behavioral Effects : Mice exhibited dose-dependent responses consistent with THC-like effects .
Case Studies and Clinical Implications
Several case studies have reported adverse effects and fatalities associated with the use of this compound and other synthetic cannabinoids:
- A notable outbreak in Auckland linked multiple deaths to synthetic cannabinoids, including this compound. Toxicological analyses revealed high concentrations of the substance in postmortem samples .
- In a retrospective study, this compound was identified among substances contributing to severe intoxications and fatalities, emphasizing the need for monitoring and regulation .
Toxicokinetics and Metabolism
The metabolism of this compound is crucial for understanding its biological activity and potential toxicity:
Q & A
Basic Research Questions
Q. How should researchers formulate a focused research question for studying Mmb-fubica?
A well-defined research question must be clear, measurable, and address a gap in knowledge. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate its practicality and significance . Avoid overly broad questions (e.g., "What are the effects of this compound?") in favor of specific inquiries (e.g., "How does this compound's halogen substituent influence its binding affinity to Protein X?"). Frameworks like PICO (Population, Intervention, Comparison, Outcome) can refine hypotheses for mechanistic studies . Pilot testing the question with preliminary data ensures feasibility .
Q. What methodologies are recommended for synthesizing this compound to ensure reproducibility?
Follow strict protocols for synthesis, including:
- Detailed reaction conditions (temperature, catalysts, solvent ratios) .
- Characterization data (NMR, HPLC, mass spectrometry) for all new compounds .
- Documentation of purity thresholds (>95% for biological assays) . Reproducibility requires transparent reporting in the Experimental section, with supplementary files for extended datasets (e.g., crystallography data) .
Q. How should a literature review be structured to contextualize this compound’s novelty?
- Chapter 1 : Summarize prior studies on analogous compounds, emphasizing structural or functional similarities .
- Chapter 2 : Identify gaps (e.g., lack of in vivo toxicity data for this compound derivatives) .
- Use citation tools to map trends (e.g., rising interest in fluorinated analogs since 2020) . Avoid redundant discussions; cross-reference tables comparing this compound’s properties with existing compounds .
Advanced Research Questions
Q. What experimental designs are optimal for analyzing this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- In vitro : Use dose-response assays (e.g., IC50 curves) with controls for enzyme inhibition .
- In vivo : Employ longitudinal studies with timed blood sampling to track metabolite profiles .
- Data Integration : Apply compartmental modeling (e.g., NONMEM) to correlate exposure and effect . Triangulate results with orthogonal methods (e.g., microdialysis for tissue penetration) .
Q. How can researchers address contradictions in experimental data when analyzing this compound’s mechanisms?
- Root-Cause Analysis : Check for methodological variability (e.g., batch differences in compound purity) .
- Statistical Tools : Use Bland-Altman plots for reproducibility assessment or Bayesian meta-analysis to resolve conflicting results .
- Iterative Refinement : Re-test hypotheses under controlled conditions (e.g., fixed pH, temperature) .
Q. What advanced techniques are suitable for elucidating this compound’s structure-activity relationships (SAR)?
- Computational : Molecular docking (AutoDock Vina) paired with MD simulations to predict binding modes .
- Experimental : Synchrotron-based crystallography for high-resolution ligand-protein interaction maps .
- Hybrid Approaches : Combine SAR data with QSAR models to prioritize derivatives for synthesis .
Q. How can cross-disciplinary approaches enhance this compound’s research scope?
- Materials Science : Collaborate to study this compound’s stability in polymer-based drug-delivery systems .
- AI/ML : Train predictive models on toxicity datasets to identify structural alerts .
- Ethics : Engage bioethicists early for studies involving human-derived tissues .
Q. Data Management & Reporting
Q. What strategies ensure robust data management in this compound research?
- FAIR Principles : Store raw spectra, chromatograms, and assay results in indexed repositories (e.g., Zenodo) .
- Version Control : Use Git for tracking changes in computational workflows .
- Ethical Compliance : Submit protocols to Institutional Review Boards (IRBs) for human-cell-based studies .
Q. How should researchers present contradictory or null findings related to this compound?
- Transparency : Disclose all data, including failed experiments, in supplementary materials .
- Discussion Section : Analyze potential causes (e.g., assay sensitivity limits) and propose follow-up studies .
- Visualization : Use heatmaps to highlight variability across replicates .
Q. What frameworks guide ethical reporting of this compound’s potential applications?
- Conflict of Interest : Disclose funding sources (e.g., industry partnerships) in the Acknowledgments .
- Dual-Use Concerns : Address misuse risks (e.g., neurotoxicity) in the Conclusion .
Q. Tables for Methodological Reference
Propiedades
IUPAC Name |
methyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indole-3-carbonyl]amino]-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3/c1-14(2)20(22(27)28-3)24-21(26)18-13-25(19-7-5-4-6-17(18)19)12-15-8-10-16(23)11-9-15/h4-11,13-14,20H,12H2,1-3H3,(H,24,26)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQOGZPXNJSYDW-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.